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molecular formula C8H6ClNO4 B3011396 Methyl 2-chloro-6-nitrobenzoate CAS No. 80563-87-7

Methyl 2-chloro-6-nitrobenzoate

Cat. No. B3011396
M. Wt: 215.59
InChI Key: USGSGFWEGZVPNF-UHFFFAOYSA-N
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Patent
US04404230

Procedure details

18.9 gm (86 mmols) of 2-chloro-6-nitro-benzoic acid chloride were added dropwise over a period of 10 minutes to 100 ml of methanol. The reaction mixture was refluxed for 4 hours and then evaporated in vacuo. The residue was treated with a little ice-cold methanol and filtered off.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4](Cl)=[O:5].[CH3:14][OH:15]>>[CH3:14][O:15][C:4](=[O:5])[C:3]1[C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=[CH:10][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with a little ice-cold methanol
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=CC=C1[N+](=O)[O-])Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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